5-氟-6-碘尿苷

描述

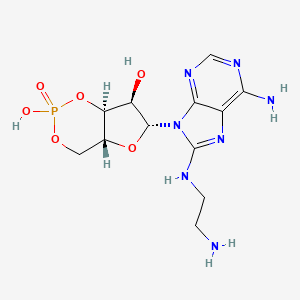

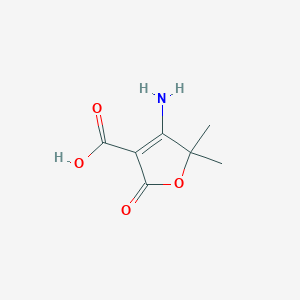

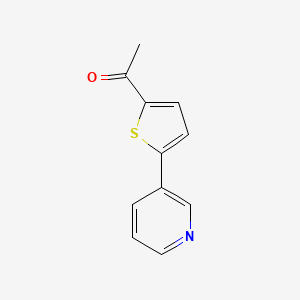

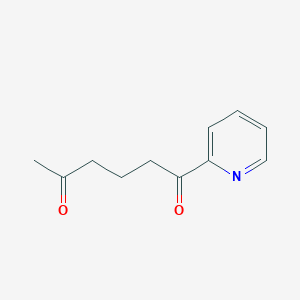

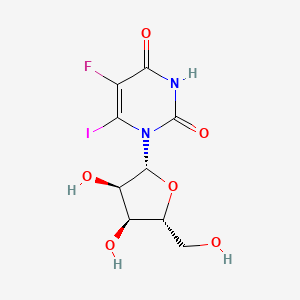

5-Fluoro-6-iodouridine is a derivative of uridine, which is a nucleoside and a component of RNA. It contains a fluorine atom at the 5th position and an iodine atom at the 6th position of the uracil base. This modification is likely to affect its interaction with biological molecules and enzymes, potentially leading to antitumor activity or other biological effects.

Synthesis Analysis

The synthesis of 5-fluoro-6-iodouridine is not directly described in the provided papers. However, similar compounds such as 5-fluoro-6-(hydroxymethyl)uridine and 5-fluoro-6-(fluoromethyl)uridine have been synthesized using stereoselective procedures involving Lewis acid-catalyzed condensation and subsequent modifications . These methods could potentially be adapted for the synthesis of 5-fluoro-6-iodouridine by incorporating an appropriate iodine-containing precursor or by iodination of a related compound.

Molecular Structure Analysis

The molecular structure of 5-fluoro-6-iodouridine is characterized by the presence of a fluorine and an iodine atom on the uracil ring. The 1H NMR spectroscopy data for similar compounds indicate that the pentose rings exist predominantly in the N (3'-endo) conformation, which could also be true for 5-fluoro-6-iodouridine . The presence of halogen atoms is likely to influence the electronic distribution and steric hindrance within the molecule, affecting its biochemical interactions.

Chemical Reactions Analysis

The chemical reactivity of 5-fluoro-6-iodouridine would be influenced by the presence of the halogen substituents. Fluorine is a highly electronegative atom that can affect the acidity of adjacent protons and the reactivity of the uracil ring. Iodine, being a larger halogen, may be involved in nucleophilic substitution reactions. The paper on the synthesis of 5-fluoro-2'-deoxyuridine triphosphate suggests that fluorinated pyrimidines can be incorporated into DNA, indicating that 5-fluoro-6-iodouridine might also undergo similar biochemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-6-iodouridine would be influenced by the fluorine and iodine atoms. These could include changes in solubility, melting point, and stability compared to unmodified uridine. The cytotoxicities of related nucleosides against various human tumor cell lines have been examined, with some analogues showing comparable cytotoxicity to 5-fluorouracil . This suggests that 5-fluoro-6-iodouridine may also possess cytotoxic properties, potentially making it a candidate for antitumor drug development.

Relevant Case Studies

While no specific case studies on 5-fluoro-6-iodouridine were provided, the synthesis and biological properties of related fluorinated nucleosides and pyrimidines have been studied. For instance, 5-fluoro-6-(fluoromethyl)uridine and 5-fluoro-6-(hydroxymethyl)uridine have shown cytotoxic activities comparable to 5-fluorouracil . Additionally, the utilization of fluorinated nucleotide triphosphates in DNA synthesis by DNA polymerases has been demonstrated , which could be relevant for understanding the potential biological roles of 5-fluoro-6-iodouridine.

科研应用

1. 医学成像和放射性药物

5-氟-6-碘尿苷已被探索其在医学成像中的潜力,特别是在正电子发射断层扫描(PET)领域。合成和应用氟-18标记的氟吡啶,其中包括与5-氟-6-碘尿苷相关的化合物,展示了该化合物在创建用于成像应用的放射示踪剂中的相关性(Carroll, Nairne, & Woodcraft, 2007)。

2. 生化相互作用和建模研究

一项研究检查了5-碘尿苷与人血清白蛋白(HSA)的结合,为类似化合物的生化相互作用提供了见解。这项研究利用荧光光谱和紫外吸收,有助于理解5-氟-6-碘尿苷可能如何与生物分子相互作用(Cui et al., 2008)。

3. 合成五取代吡啶

合成富卤素中间体以创建五取代吡啶,包括5-氟-6-碘尿苷的衍生物,突显了其在有机化学中的实用性。这项研究为开发具有潜在药用应用的新化合物开辟了途径(Wu et al., 2022)。

4. 抗癌研究潜力

评估5-氟-6-碘尿苷衍生物作为抗癌药物的潜力。对这些衍生物的构效关系研究为了解其作用机制和潜在治疗应用提供了宝贵见解(Bello et al., 2009)。

5. DNA损伤中的放射增敏剂

研究6-碘尿苷的稳定性和有效性作为DNA损伤的放射增敏剂,为了解5-氟-6-碘尿苷在癌症治疗和放射学中的潜在用途提供了视角(Falkiewicz et al., 2023)。

性质

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXHATZRJXXACM-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583099 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-iodouridine | |

CAS RN |

87818-06-2 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。